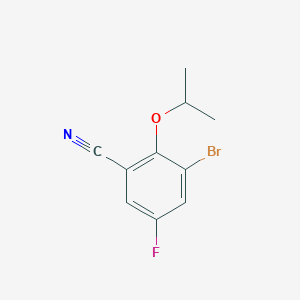
Platinum(2+);iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(2+);iodide: This compound forms black crystals and is known for its stability and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platinum(2+);iodide can be synthesized by heating platinum(2+) chloride with potassium iodide. The reaction is as follows: [ \text{PtCl}_2 + 2\text{KI} \rightarrow \text{PtI}_2 + 2\text{KCl} ] This method involves heating the reactants to facilitate the exchange of chloride ions with iodide ions .
Industrial Production Methods: In industrial settings, this compound can be produced using the electrical spark discharge method. This involves using platinum wires as electrodes and liquid iodine as the dielectric fluid. The process generates cyclic direct current pulse power between the electrodes, resulting in the formation of platinum iodide nanocolloids .
Analyse Chemischer Reaktionen
Types of Reactions: Platinum(2+);iodide undergoes various chemical reactions, including:
Decomposition: When heated, this compound decomposes into platinum and iodine: [ \text{PtI}_2 \rightarrow \text{Pt} + \text{I}_2 ]
Catalytic Reactions: It can act as a catalyst in the hydration reaction of alkynes, such as 2-hexyne, 4-methyl-2-pentyne, and 4,4-dimethyl-2-pentyne.
Common Reagents and Conditions:
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen iodide and ethylamine.
Substitution: It can undergo substitution reactions where iodide ions are replaced by other ligands, forming various complexes.
Major Products: The major products formed from these reactions include elemental platinum and iodine, as well as various platinum complexes depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Platinum(2+);iodide is used in the synthesis of cis and trans complexes with propan-1-amine . It is also utilized in catalytic reactions, such as the hydration of alkynes .
Biology and Medicine: In the medical field, this compound is used in pharmaceuticals and medical applications . It has shown potential in various cancer and drug treatments due to its unique properties .
Industry: this compound is employed in the manufacturing of advanced thin film sensors that accurately measure surface temperature and heat flux in the aerospace industry . It is also used in the production of organic light-emitting diodes .
Wirkmechanismus
The mechanism by which platinum(2+);iodide exerts its effects involves its ability to form complexes with various ligands. In catalytic reactions, it facilitates the formation and breaking of chemical bonds, leading to the desired products . The molecular targets and pathways involved depend on the specific application, such as its role in catalytic hydration reactions or its use in medical treatments .
Vergleich Mit ähnlichen Verbindungen
Platinum(2+);chloride (PtCl₂): Similar to platinum(2+);iodide, this compound forms complexes with various ligands and is used in catalytic reactions.
Platinum(2+);bromide (PtBr₂): Another halide of platinum, used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific reactivity with iodine, which imparts distinct properties compared to other platinum halides. Its ability to form stable complexes and participate in catalytic reactions makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
IPt+ |
|---|---|
Molekulargewicht |
321.99 g/mol |
IUPAC-Name |
platinum(2+);iodide |
InChI |
InChI=1S/HI.Pt/h1H;/q;+2/p-1 |
InChI-Schlüssel |
YEXTUMYGOMTYCN-UHFFFAOYSA-M |
Kanonische SMILES |
[I-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


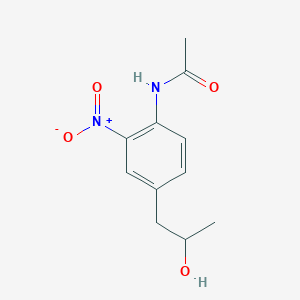
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)

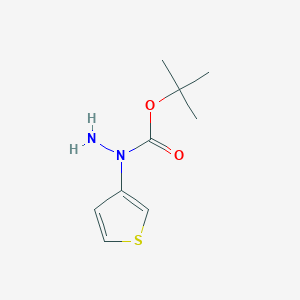
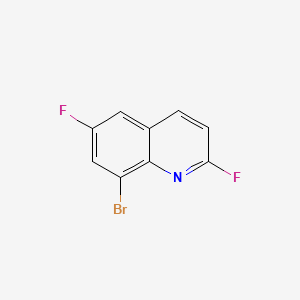
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)
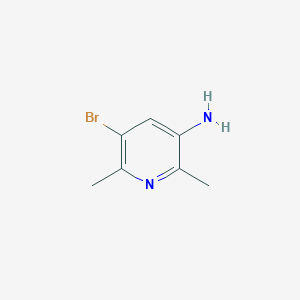
![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)
